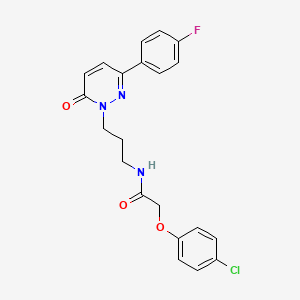

2-(4-chlorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O3/c22-16-4-8-18(9-5-16)29-14-20(27)24-12-1-13-26-21(28)11-10-19(25-26)15-2-6-17(23)7-3-15/h2-11H,1,12-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODUOOLJRIBYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to interact with a variety of biological targets

Mode of Action

Similar compounds have been found to exhibit a broad variety of remarkable biological and pharmaceutical activities. The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Result of Action

Similar compounds have been found to exhibit a broad variety of remarkable biological and pharmaceutical activities. The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Such factors can significantly impact the effectiveness of similar compounds.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of a chlorophenoxy moiety and a fluorophenyl group suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on various enzymes, including histone deacetylases (HDACs), which are crucial in regulating gene expression and cancer progression .

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This is often evaluated using assays like DPPH radical scavenging .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. For example, related compounds have demonstrated cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | U-87 | 1.30 | Induces apoptosis |

| Compound B | MDA-MB-231 | 17.25 | Cell cycle arrest |

| Compound C | HepG2 | 1.30 | HDAC inhibition |

Antioxidant Activity

The antioxidant activity is significant, with studies showing that certain derivatives can scavenge DPPH radicals more effectively than ascorbic acid, highlighting their potential in reducing oxidative damage .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effects of a related compound on tumor growth in xenograft models. The results indicated a tumor growth inhibition rate of approximately 48% compared to control treatments, suggesting strong anticancer properties .

- Evaluation of Antioxidant Potential : In vitro assays demonstrated that the compound exhibited a DPPH scavenging effect comparable to established antioxidants, reinforcing its potential utility in therapeutic applications aimed at oxidative stress-related conditions .

Q & A

Q. Advanced

Molecular Dynamics (MD) Simulations : Simulate binding stability with proteins (e.g., 100-ns trajectories in GROMACS).

Docking Studies : Use AutoDock Vina to predict binding poses against homology models.

Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications.

The ICReDD framework integrates quantum chemical calculations with machine learning to prioritize synthesis targets .

How to address stability challenges during storage and formulation?

Q. Advanced

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.

- Lyophilization : Improve shelf-life by formulating as a lyophilized powder (e.g., trehalose as a cryoprotectant).

- HPLC-MS : Monitor hydrolytic degradation (e.g., cleavage of the acetamide bond in acidic conditions) .

What methodologies elucidate structure-activity relationships (SAR) for analogs?

Q. Advanced

Parallel Synthesis : Generate analogs with systematic substituent variations (e.g., -OCH₃, -CF₃).

Free-Wilson Analysis : Decompose biological activity contributions of specific functional groups.

Crystallographic Fragment Screening : Identify hotspots for functional group placement.

A 2025 study demonstrated that propyl chain length inversely correlates with COX-2 selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.